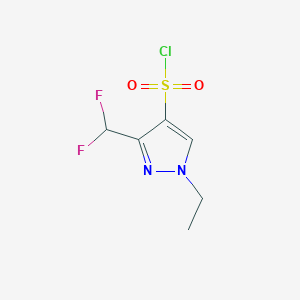

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with difluoromethyl, ethyl, and sulfonyl chloride groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)-1-ethylpyrazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the C-F bond.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products

The major products formed from reactions involving this compound include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, as well as coupled products with aryl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

One of the prominent applications of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is as a precursor in the synthesis of fungicides and herbicides. The compound serves as an intermediate in the production of pyrazole derivatives that exhibit significant herbicidal and fungicidal activity. For instance, pyrazole derivatives synthesized from this compound are utilized in the development of isoxazoline derivatives which have shown excellent herbicidal effects .

Table 1: Agrochemical Applications of Pyrazole Derivatives

Pharmaceutical Applications

In the pharmaceutical domain, this compound has been explored for its antiproliferative properties. Recent studies indicate that derivatives of pyrazole-4-sulfonamide, synthesized using this compound, exhibit promising activity against various cancer cell lines. The synthesis involves coupling the sulfonyl chloride with different amines, leading to compounds that have been tested for their cytotoxic effects .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of new pyrazole-4-sulfonamide derivatives against U937 cells. The compounds were characterized using various analytical techniques, including FT-IR and NMR spectroscopy. Results indicated that certain derivatives had significant inhibitory effects on cell proliferation without exhibiting cytotoxicity at lower concentrations .

Material Science Applications

In material science, compounds like this compound are being investigated for their potential use in developing advanced materials with specific functional properties. The unique electronic and structural characteristics of pyrazole derivatives make them suitable candidates for applications in organic electronics and photonic devices.

Table 2: Material Science Applications

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution. The difluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable moiety in drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole ring structure.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity, this compound also features a difluoromethyl group on the pyrazole ring.

Uniqueness

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its combination of difluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.

Biologische Aktivität

3-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the difluoromethyl and sulfonyl chloride groups, suggests potential for diverse biological activities, including enzyme inhibition and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a pyrazole ring, which is known for its biological significance. The difluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl chloride group contributes to its reactivity with nucleophiles.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonyl chloride moiety is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study involving 3-(difluoromethyl)-pyrazole derivatives reported effective antifungal activity against various pathogens at concentrations as low as 50 ppm. The structure-activity relationship (SAR) analysis indicated that the presence of the difluoromethyl group was crucial for enhancing antifungal potency against species such as Sclerotinia sclerotiorum and Botrytis cinerea .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. One notable study focused on its ability to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis. The lead compound exhibited an IC50 value of 0.003 μM, indicating potent inhibitory activity . Additionally, modifications to the sulfonamide group improved metabolic stability and oral bioavailability, enhancing its therapeutic potential.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been widely reported. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2 over COX-1. For example, compounds derived from this class demonstrated IC50 values in the range of 5.40 to 69.15 μg/mL against COX enzymes, showcasing their potential as anti-inflammatory agents .

Case Studies

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1-ethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O2S/c1-2-11-3-4(14(7,12)13)5(10-11)6(8)9/h3,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWXSPICFNSZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.